Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and a pyrrolo[3,2-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, introduction of the trifluoromethyl group, and incorporation of the thiophene ring. Common synthetic methods include radical trifluoromethylation and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as sulfoxides, sulfones, and amine-substituted pyridines .
Scientific Research Applications
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyrrolo[3,2-b]pyridine core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the trifluoromethyl and thiophene groups.
2-(benzo[b]thiophen-2-yl)pyridine: Contains a benzo[b]thiophene ring instead of a simple thiophene ring.
Biological Activity
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is an organic compound notable for its unique structural features and promising biological activities. The compound's molecular formula is C14H9F3N2O2S, with a molecular weight of approximately 326.29 g/mol. Its structure includes a pyrrolo[3,2-b]pyridine core, a thiophene ring, and a trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.
Biological Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. The trifluoromethyl group is particularly significant as it may enhance the compound's bioactivity by improving its metabolic stability and bioavailability. The unique structural features allow it to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.
The mechanism of action for this compound involves interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors critical for cell proliferation and differentiation. This inhibition can lead to reduced cell growth in cancerous tissues, making it a valuable candidate for therapeutic exploration in oncology.
Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study demonstrated that derivatives of the pyrrolo[3,2-b]pyridine scaffold exhibit potent activity against various cancer cell lines. For instance, compounds similar to this compound showed significant inhibition of cell proliferation in human colon cancer cells (IC50 values around 0.55 μM) .
- Antimicrobial Properties : Preliminary tests suggest that this compound may possess antimicrobial properties against a range of bacterial strains. Its structural attributes allow it to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | IC50 Value (μM) | Reference |
---|---|---|---|
Anticancer | HCT116 Colon Cancer Cells | 0.55 | |
Antimicrobial | Various Bacterial Strains | Not Specified |
Synthesis and Applications
The synthesis of this compound generally involves multiple steps including cyclization reactions under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of bases .
This compound has diverse applications in medicinal chemistry due to its potential as a lead compound for drug development targeting specific diseases such as cancer and bacterial infections.
Properties
Molecular Formula |
C14H9F3N2O2S |
---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
methyl 5-thiophen-2-yl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H9F3N2O2S/c1-21-13(20)7-6-18-12-8(14(15,16)17)5-9(19-11(7)12)10-3-2-4-22-10/h2-6,18H,1H3 |
InChI Key |
XOOJTMRONISBSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=C(C=C2C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.